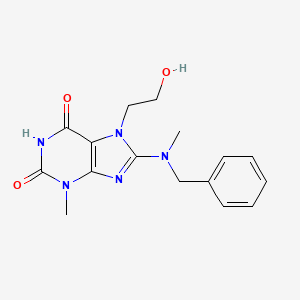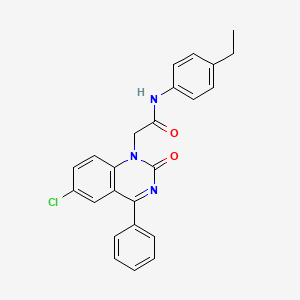
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. It is commonly referred to as CE-3 or 6-chloro-2-oxo-N-(4-ethylphenyl)-1,2-dihydroquinazoline-3-carboxamide. This compound has attracted significant attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
The exact mechanism of action of CE-3 is not fully understood. However, it has been proposed that CE-3 exerts its effects by modulating various signaling pathways, including the PI3K-Akt-mTOR pathway, the MAPK pathway, and the NF-κB pathway. CE-3 has also been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and topoisomerases.
Biochemical and Physiological Effects
CE-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CE-3 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In neuroprotection, CE-3 has been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In inflammation, CE-3 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CE-3 has several advantages for lab experiments, including its high solubility in aqueous and organic solvents, its stability under various experimental conditions, and its low toxicity in vitro and in vivo. However, CE-3 also has some limitations, including its relatively low potency compared to other quinazolinone derivatives, its limited bioavailability in vivo, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the research and development of CE-3. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of CE-3 with improved bioavailability and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of CE-3 and its potential applications in other biomedical research areas, such as cardiovascular disease and metabolic disorders. Finally, the development of novel drug delivery systems for CE-3 could enhance its therapeutic potential and reduce its potential side effects.
Métodos De Síntesis
The synthesis of CE-3 involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid with 4-ethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, CE-3. The overall yield of this synthesis method is approximately 60-70%.
Aplicaciones Científicas De Investigación
CE-3 has been studied for its potential applications in various biomedical research areas, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, CE-3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the cytotoxicity of chemotherapeutic agents in cancer cells. In neuroprotection, CE-3 has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases. In inflammation, CE-3 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-16-8-11-19(12-9-16)26-22(29)15-28-21-13-10-18(25)14-20(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCKYFRPFNALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2948961.png)
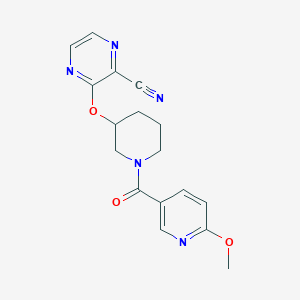
![N-(3-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2948963.png)
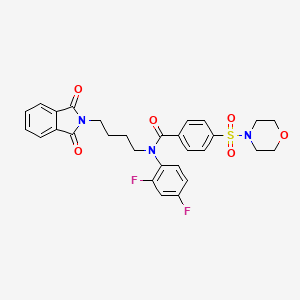
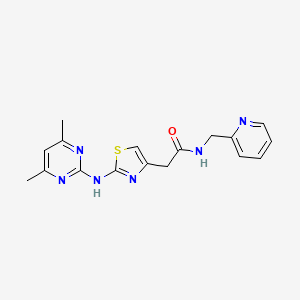
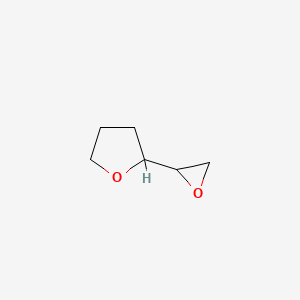
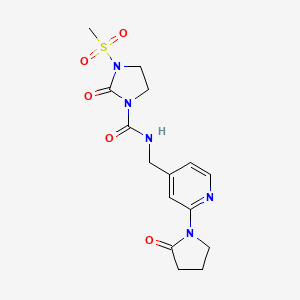
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2948974.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
![4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2948977.png)

